Cas no 53348-47-3 (gliotoxin G)

gliotoxin G structure
gliotoxin G structure
Product Name:gliotoxin G
CAS No:53348-47-3
MF:C13H14N2O4S4
MW:390.52125787735
CID:2006818
PubChem ID:3007092
Update Time:2025-04-21

gliotoxin G Chemical and Physical Properties

Names and Identifiers

    • gliotoxin G
    • (3R)-2,3,5aβ,6α-Tetrahydro-6β-hydroxy-3β-(hydroxymethyl)-2-methyl-10H-3α,10aα-epitetrathiopyrazino[1,2-a]indole-1,4-dione
    • (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-17-methyl-12,13,14,15-tetrathia-9,17-diazatetracyclo[9.4.2.01,9.03,8]heptadeca-3,5-diene-10,16-dione
    • CHEMBL1950962
    • CHEBI:224212
    • BDBM50364112
    • 53348-47-3
    • (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-17-methyl-12,13,14,15-tetrathia-9,17-diazatetracyclo(9.4.2.01,9.03,8)heptadeca-3,5-diene-10,16-dione
    • 12H-5,12a-(Iminomethano)[1,2,3,4,6]tetrathiazocino[6,5-a]indole-6,13(5H)-dione, 7a,8-dihydro-8-hydroxy-5-(hydroxymethyl)-14-methyl-, (5R,7aS,8S,12aR)-
    • Inchi: 1S/C13H14N2O4S4/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-23-22-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
    • InChI Key: TZBWGHOEGGDHNR-RBJBARPLSA-N
    • SMILES: S1[C@]23C(N(C)[C@@](CO)(C(N2[C@@H]2[C@H](C=CC=C2C3)O)=O)SSS1)=O

Computed Properties

  • Exact Mass: 389.98364163Da
  • Monoisotopic Mass: 389.98364163Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 182Ų
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